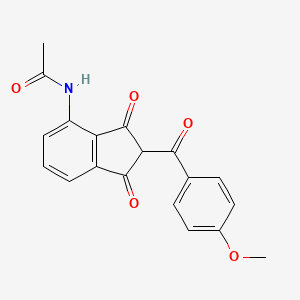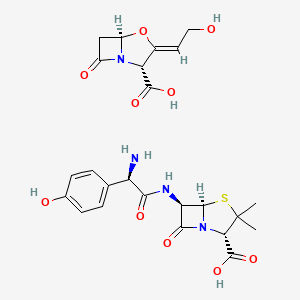
SU-154
描述
SU-154 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple functional groups such as dimethylphenyl, fluoro, methanesulfonamido, and carbamothioyl-hydroxyamino groups. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
The synthesis of SU-154 involves several steps, each requiring specific reaction conditions and reagents
-
Core Structure Synthesis: : The initial step involves the formation of the core structure, which can be achieved through a multi-step organic synthesis process. This may include reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and condensation reactions.
-
Functional Group Introduction: This involves the use of specific reagents and catalysts to achieve the desired modifications
-
Final Assembly: : The final step involves the coupling of the modified core structure with the 2,2-dimethylpropanoate moiety. This can be achieved through esterification or amidation reactions, depending on the specific synthetic route chosen.
化学反应分析
SU-154 undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyamino and dimethylphenyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carbamothioyl and methanesulfonamido groups. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluoro and dimethylphenyl groups. Reagents such as sodium methoxide (NaOMe) and bromine (Br2) are commonly used.
-
Condensation: : Condensation reactions can occur between the hydroxyamino and carbamothioyl groups, leading to the formation of cyclic structures. Common reagents include acetic anhydride (Ac2O) and sulfuric acid (H2SO4).
科学研究应用
SU-154 has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its diverse functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Biology: : In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
-
Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various molecular targets makes it a promising candidate for drug discovery and development.
-
Industry: : In industrial applications, the compound is used as a precursor in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
作用机制
The mechanism of action of SU-154 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
-
Molecular Targets: : The compound targets enzymes involved in metabolic pathways, such as kinases and proteases. By binding to these enzymes, it can inhibit or activate their activity, leading to changes in cellular processes.
-
Pathways Involved: : The compound affects signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival, and their modulation can have therapeutic implications.
相似化合物的比较
SU-154 can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as this compound share structural similarities but differ in their functional groups and reactivity. Examples include [2-[(3,4-Dimethylphenyl)methyl]-3-[[3-chloro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate and [2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylbutanoate.
-
Uniqueness: : The presence of the fluoro and methanesulfonamido groups in this compound imparts unique chemical and biological properties. These groups enhance its reactivity and potential for interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O5S2/c1-17-7-8-19(11-18(17)2)12-21(16-35-24(31)26(3,4)5)15-30(32)25(36)28-14-20-9-10-23(22(27)13-20)29-37(6,33)34/h7-11,13,21,29,32H,12,14-16H2,1-6H3,(H,28,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDSTPGUUFZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CN(C(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)O)COC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431759 | |
| Record name | [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681810-30-0 | |
| Record name | [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)













